N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide
CAS No.: 898413-34-8
Cat. No.: VC11903183
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898413-34-8 |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-13(25)24-10-4-5-14-6-7-15(11-17(14)24)22-20(26)21(27)23-16-8-9-18(28-2)19(12-16)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |
| Standard InChI Key | NUOUIPQGVTXFJD-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Molecular Formula
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C22H25N3O3
Molecular Weight
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379.5 g/mol
IUPAC Name
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N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide
Structural Features
The compound consists of:
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A tetrahydroquinoline core substituted at the 7th position with an ethanediamide group.
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A 3,4-dimethoxyphenyl moiety attached to the ethanediamide group.
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An acetyl group on the nitrogen atom of the tetrahydroquinoline ring.
General Synthetic Approach
The synthesis of compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethoxyphenyl)ethanediamide typically involves:
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Formation of the tetrahydroquinoline core: This can be achieved through Povarov reactions or other cyclization methods.
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Functionalization at the 7th position: Introduction of the ethanediamide group via amidation or coupling reactions.
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Attachment of the dimethoxyphenyl group: This step involves coupling with a dimethoxy-substituted aromatic ring using reagents like carbodiimides or coupling catalysts.
Characterization Techniques
To confirm its structure and purity:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide protons.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Detects characteristic functional groups such as amides (C=O stretch) and methoxy groups.
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X-ray Crystallography: Provides detailed structural information if single crystals are available.
Biological Significance
Compounds containing tetrahydroquinoline and dimethoxyphenyl groups have been studied for their pharmacological activities:
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Anticancer Potential:
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Antimicrobial Activity:
Further biological evaluation is necessary to determine its efficacy and safety profile.
Medicinal Chemistry
The compound's structural features make it a candidate for:
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Anticancer drug development.
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Antimicrobial agents targeting resistant strains.
Material Science
Amides with aromatic substituents are used in:
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Organic semiconductors.
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Ligands for metal-organic frameworks (MOFs).
Research Insights from Related Compounds
Studies on related compounds provide insights into potential modifications:
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